[2-(1-Adamantyl)ethoxy]acetic acid

pKa differentiation carboxylic acid acidity inductive effect

[2-(1-Adamantyl)ethoxy]acetic acid (CAS 924843-94-7, molecular formula C₁₄H₂₂O₃, molecular weight 238.32 g/mol) is an adamantane-derived carboxylic acid featuring a distinctive ethoxy (–CH₂CH₂O–) spacer between the adamantyl cage and the acetic acid terminus. The compound exists as a solid at ambient temperature (predicted melting point not definitively reported) with a predicted boiling point of 385.4 ± 15.0 °C and density of 1.2 ± 0.1 g/cm³.

Molecular Formula C14H22O3
Molecular Weight 238.327
CAS No. 924843-94-7
Cat. No. B2546598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Adamantyl)ethoxy]acetic acid
CAS924843-94-7
Molecular FormulaC14H22O3
Molecular Weight238.327
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CCOCC(=O)O
InChIInChI=1S/C14H22O3/c15-13(16)9-17-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H,15,16)
InChIKeyQDOOMRKQZJGOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)ethoxyacetic Acid (CAS 924843-94-7): Physicochemical Identity and Procurement Baseline


[2-(1-Adamantyl)ethoxy]acetic acid (CAS 924843-94-7, molecular formula C₁₄H₂₂O₃, molecular weight 238.32 g/mol) is an adamantane-derived carboxylic acid featuring a distinctive ethoxy (–CH₂CH₂O–) spacer between the adamantyl cage and the acetic acid terminus [1]. The compound exists as a solid at ambient temperature (predicted melting point not definitively reported) with a predicted boiling point of 385.4 ± 15.0 °C and density of 1.2 ± 0.1 g/cm³ . It is catalogued as a screening compound (ChemBridge/Hit2Lead ID SC-9150936) and supplied by multiple vendors at standard purities of 95% or 97%, with batch-specific QC documentation including NMR, HPLC, and GC available from select suppliers . The compound's defining structural feature—an ethylene glycol-derived ether linkage separating the lipophilic adamantane core from the carboxylic acid—generates a physicochemical profile that differs measurably from simpler adamantane-acetic acid conjugates, making direct analog substitution inadvisable in research applications where linker-dependent properties critically influence molecular recognition, solubility partitioning, or conjugate chemistry.

Why Generic Substitution of 2-(1-Adamantyl)ethoxyacetic Acid (CAS 924843-94-7) with Simpler Adamantane Carboxylic Acids Is Not Scientifically Valid


Structurally related adamantane carboxylic acids—including 1-adamantaneacetic acid (CAS 4942-47-6), 1-adamantyloxyacetic acid (CAS 1614-38-6), and ethoxyacetic acid (CAS 627-03-2)—display quantitatively distinct physicochemical properties that preclude functional interchangeability with [2-(1-adamantyl)ethoxy]acetic acid in research and development workflows. The ethoxy (–CH₂CH₂O–) spacer in the target compound introduces a dual effect: it electronically withdraws electron density from the carboxylic acid group (lowering pKa by approximately 1.45 units relative to the direct methylene-linked analog ) while simultaneously extending the molecular scaffold to add two additional rotatable bonds, fundamentally altering conformational sampling behavior [1]. These changes are not cosmetic; a ΔpKa of 1.45 units corresponds to a ~28-fold difference in acid dissociation constant (Kₐ), which directly impacts ionization state at physiological and formulation-relevant pH values, salt-forming propensity, and hydrogen-bonding capacity. Similarly, the LogP difference of 1.50 units between the target compound (LogP 3.42) and its closest oxygen-linked analog 1-adamantyloxyacetic acid (LogP 1.92) represents more than a 30-fold difference in octanol-water partition coefficient , translating to meaningfully different membrane partitioning and aqueous solubility profiles. These quantitative divergences mean that substituting any single comparator for CAS 924843-94-7 in a structure-activity relationship (SAR) series, conjugate synthesis, or physicochemical optimization campaign would confound experimental interpretation and is not supported by the available comparative data.

Quantitative Differentiation Evidence for 2-(1-Adamantyl)ethoxyacetic Acid (CAS 924843-94-7) Versus Closest Structural Analogs


Acidity Enhancement via Ethoxy Spacer: pKa 3.55 vs. 5.00 vs. 3.65 — A Quantitative Comparison of Carboxylic Acid Strength Across Adamantane Acetic Acid Series

The predicted pKa of [2-(1-adamantyl)ethoxy]acetic acid is 3.55 ± 0.10 , which is 1.45 pKa units lower (more acidic) than that of 1-adamantaneacetic acid (pKa 5.00 ± 0.10) , the closest methylene-linked analog lacking the ether oxygen. This ΔpKa of 1.45 corresponds to an approximately 28-fold higher acid dissociation constant (Kₐ ratio = 10¹·⁴⁵ ≈ 28.2). The enhanced acidity arises from the electron-withdrawing inductive effect (–I effect) of the β-ether oxygen, which stabilizes the conjugate carboxylate anion through through-bond polarization. By comparison, ethoxyacetic acid itself (CAS 627-03-2, pKa 3.65) demonstrates that the ethoxyacetic acid substructure inherently possesses a pKa near 3.65, and the adamantyl attachment shifts this only modestly to 3.55. The 1-adamantyloxyacetic acid (oxygen directly attached to adamantane, CAS 1614-38-6) has a reported pKa that is not directly comparable due to the absence of the ethylene spacer; its LogD at pH 7.4 is –1.20 , indicating a fundamentally different ionization and solubility profile at physiological pH.

pKa differentiation carboxylic acid acidity inductive effect salt formation ionization state

Lipophilicity Tuning via Ethylene Spacer: XLogP/LogP 3.42–3.5 vs. 1.92 for Direct Oxygen-Linked Analog — Quantitative Partition Coefficient Differentiation

The octanol-water partition coefficient (LogP) of [2-(1-adamantyl)ethoxy]acetic acid is reported as 3.42 (Hit2Lead/ACD) and XLogP3-AA of 3.5 (PubChem) [1], converging on a consensus value near 3.46. This is 1.50 LogP units higher than its closest structural analog, 1-adamantyloxyacetic acid (CAS 1614-38-6, ACD/LogP = 1.92) , in which the oxygen is directly bonded to the adamantane cage without the intervening ethylene (–CH₂CH₂–) spacer. A ΔLogP of 1.50 represents an approximately 32-fold higher equilibrium concentration in the octanol phase relative to the aqueous phase at equal volumes (log₁₀ P ratio = 1.50, P ratio ≈ 31.6). The unadorned ethoxyacetic acid fragment (CAS 627-03-2) has a LogP of merely 0.11 [2], confirming that the adamantane cage contributes approximately 3.3–3.4 LogP units, while the ethoxy spacer contributes an additional ~0.3 units compared to a direct methylene link (1-adamantaneacetic acid ACD/LogP = 3.13) . This quantitative gradient across the analog series demonstrates that the lipophilicity of the target compound is not merely a sum of its fragments but reflects a specific balance modulated by the ethylene glycol-derived spacer.

lipophilicity LogP membrane permeability octanol-water partition drug-likeness

Conformational Flexibility Measured by Rotatable Bond Count: 5 Bonds vs. 2–3 for Shorter-Chain Analogs — Quantitative Scaffold Flexibility Comparison

[2-(1-Adamantyl)ethoxy]acetic acid contains 5 freely rotatable bonds [1], as computed and reported by PubChem (Cactvs 3.4.8.24). In contrast, 1-adamantaneacetic acid (CAS 4942-47-6) contains only 2 rotatable bonds , and 1-adamantyloxyacetic acid (CAS 1614-38-6) contains 3 rotatable bonds . The difference of 3 additional rotatable bonds (target vs. 1-adamantaneacetic acid) and 2 additional rotatable bonds (target vs. 1-adamantyloxyacetic acid) is attributable to the ethylene (–CH₂CH₂O–) spacer, which introduces two extra single bonds capable of free rotation: the O–CH₂ bond and the CH₂–CH₂ bond of the ethoxy group, plus an additional CH₂–adamantyl bond. This increased conformational自由度 translates to a significantly larger ensemble of accessible low-energy conformers in solution. The adamantane cage itself is rigid (no rotatable bonds within the cage), meaning all flexibility resides in the linker and carboxylic acid terminus. The extra degrees of torsional freedom directly impact the entropic penalty upon binding to a macromolecular target, the compound's ability to adopt complementary conformations in a binding pocket, and the breadth of three-dimensional shapes sampled during conformational screening.

conformational flexibility rotatable bonds molecular recognition entropic penalty scaffold diversity

Topological Polar Surface Area (tPSA) Differentiation: 46.5 Ų vs. 37 Ų — Quantitative Polarity Balance and Its Impact on Passive Permeability Prediction

The topological polar surface area (tPSA) of [2-(1-adamantyl)ethoxy]acetic acid is 46.5 Ų [1], compared to 37 Ų for 1-adamantaneacetic acid and 47 Ų for 1-adamantyloxyacetic acid . This 9.5 Ų increase relative to 1-adamantaneacetic acid is attributable to the ether oxygen and the extended ethoxy linker, which adds polar surface area without substantially increasing hydrogen-bond donor count (both compounds have exactly 1 H-bond donor). The tPSA of the target compound falls squarely within the favorable range for oral bioavailability according to Veber's rules (tPSA < 140 Ų) while being sufficiently high (>40 Ų) to maintain moderate aqueous solubility. The tPSA of 46.5 Ų also positions the compound near the empirical threshold of ≤60–70 Ų often cited for favorable blood-brain barrier penetration, whereas 1-adamantaneacetic acid's tPSA of 37 Ų is substantially below this range, suggesting potentially different central nervous system partitioning behavior. Notably, the target compound achieves a tPSA nearly identical to that of 1-adamantyloxyacetic acid (47 Ų), yet with a LogP that is 1.50 units higher—a combination that yields a distinct position in the lipophilicity-polarity space (LogP–tPSA plot) that neither comparator occupies. This makes the compound uniquely suited for applications where balanced polarity with elevated lipophilicity is desired.

topological polar surface area tPSA blood-brain barrier penetration oral bioavailability Veber rules

Screening Library Provenance and QC-Grade Identity: ChemBridge SC-9150936 with Batch-Level NMR, HPLC, and GC Documentation

[2-(1-Adamantyl)ethoxy]acetic acid is catalogued in the ChemBridge screening compound collection as SC-9150936 and is available through the Hit2Lead.com portal in quantities from 1 mg to bulk, with a reported purity specification of ≥95% . Multiple independent vendors supply this compound with documented batch-level QC: Bidepharm provides batch-specific certificates of analysis including NMR, HPLC, and GC data ; Chemscene (Cat. No. CS-0321816) supplies at ≥97% purity with storage specifications of sealed, dry, 2–8 °C ; Leyan (Cat. No. 1392486) supplies at 97% purity ; and AKSci (Cat. No. 4040CX) supplies at 95% minimum purity with long-term storage recommendations . The compound's inclusion in the ChemBridge screening deck implies that it has passed cheminformatics filters for drug-likeness or lead-likeness (MW 238.32 < 300 Da for fragment-based screening; LogP 3.42 within lead-like range; rotatable bonds ≤ 5; H-bond donors ≤ 1; H-bond acceptors ≤ 3). In contrast, 1-adamantyloxyacetic acid (CAS 1614-38-6) and ethoxyacetic acid (CAS 627-03-2) are not catalogued in the same ChemBridge screening library, and their availability from specialty chemical suppliers is more limited, with fewer vendors offering batch-level QC documentation.

screening library fragment-based drug discovery quality control HTS ChemBridge

Optimal Research and Procurement Application Scenarios for 2-(1-Adamantyl)ethoxyacetic Acid (CAS 924843-94-7) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Campaigns Requiring Adamantane-Containing Carboxylic Acid Building Blocks with Documented QC

The compound's inclusion in the ChemBridge screening library (SC-9150936) and availability from ≥5 independent suppliers with batch-level NMR, HPLC, and GC documentation make it the preferred adamantane-ethoxyacetic acid scaffold for fragment-based screening and HTS workflows. Its molecular weight (238.32 Da) falls within the Rule-of-Three space (MW ≤ 300), and its 5 rotatable bonds, 1 H-bond donor, and 3 H-bond acceptors comply with fragment-likeness criteria. The balanced tPSA of 46.5 Ų combined with an elevated LogP of 3.42—a combination not offered by 1-adamantaneacetic acid (tPSA 37 Ų, LogP 3.13) or 1-adamantyloxyacetic acid (tPSA 47 Ų, LogP 1.92)—enables exploration of a distinct region of physicochemical space in fragment library design. The multi-supplier availability at two purity grades (95% and 97%) provides procurement flexibility for initial screening versus follow-up hit validation.

Structure-Activity Relationship (SAR) Studies Investigating Linker Length and Heteroatom Effects on Adamantane Carboxylic Acid Pharmacophores

The systematic and quantifiable differences in pKa (3.55 vs. 5.00, Δ = 1.45), LogP (3.42 vs. 3.13, Δ = 0.29), and rotatable bond count (5 vs. 2, Δ = 3) between [2-(1-adamantyl)ethoxy]acetic acid and 1-adamantaneacetic acid provide a well-defined experimental axis for SAR campaigns seeking to correlate linker composition with biological activity. The ethoxy spacer introduces both an electronic perturbation (electron-withdrawing inductive effect that increases acidity ~28-fold) and a steric/conformational perturbation (three additional rotatable bonds), allowing researchers to deconvolve these two contributions by comparing the target compound against the methylene-linked and direct-ether-linked analogs in parallel assays. No other single compound in this chemical series simultaneously offers this combination of measured property differences, making CAS 924843-94-7 an essential reference point in any systematic SAR exploration of adamantane-acetic acid linker SAR.

Conjugate Chemistry and Prodrug Design Requiring a Carboxylic Acid Handle with Tunable Ionization and a Lipophilic Adamantane Anchor

The pKa of 3.55 positions [2-(1-adamantyl)ethoxy]acetic acid in a useful intermediate acidity range: it is sufficiently acidic to form carboxylate salts with weak bases (pKa of conjugate acid > ~6.5) yet not so acidic (pKa < ~2.5) that it exists almost exclusively as the anion under all physiologically relevant conditions. At pH 7.4, the compound is >99.9% ionized (pKa 3.55 → pH–pKa = 3.85 → ratio ionized/neutral ≈ 7,100:1), enabling aqueous solubility for conjugation reactions while retaining the ability to be protonated to the neutral form at mildly acidic pH (pH 3.0, ~78% neutral) for extraction or chromatographic purification [1]. The adamantane cage provides a rigid, lipophilic anchor for non-covalent interactions with hydrophobic protein pockets or cyclodextrin hosts, while the ethoxy linker provides sufficient reach and conformational flexibility for the carboxylic acid to engage in productive hydrogen-bonding or salt-bridge interactions without steric clash from the bulky adamantane group. This combination is not available from 1-adamantaneacetic acid (pKa 5.00, substantially less acidic, ionized at pH 7.4 but with a different pH-dependent ionization profile) or 1-adamantyloxyacetic acid (LogD at pH 7.4 of –1.20, indicating predominant aqueous partitioning that may reduce membrane anchoring efficiency).

Physicochemical Property Optimization in CNS-Targeted Compound Series Where Balanced Lipophilicity and Polarity Are Required

The uniquely paired values of tPSA (46.5 Ų) and LogP (3.42) place [2-(1-adamantyl)ethoxy]acetic acid in a region of the CNS drug-likeness space that is distinct from all its closest analogs [2]. The tPSA is below the commonly cited 60–70 Ų threshold for favorable BBB penetration, while the LogP of 3.42 is within the optimal 1–4 range for CNS drugs. This balanced profile, combined with the conformational flexibility provided by 5 rotatable bonds (enabling the compound to adopt compact conformations that may further reduce effective polar surface area in nonpolar environments), makes it a useful scaffold or fragment for CNS-oriented medicinal chemistry programs. In contrast, 1-adamantaneacetic acid (tPSA 37 Ų, LogP 3.13) lies in a more lipophilic, less polar quadrant, while 1-adamantyloxyacetic acid (tPSA 47 Ų, LogP 1.92) is substantially more polar and less lipophilic, making neither a suitable substitute when the target LogP–tPSA coordinate is specifically required.

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